N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide

Physicochemical profiling Drug-likeness Permeability prediction

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide (CAS 946223-20-7, molecular formula C₁₁H₁₃N₃O₃S, molecular weight 267.30 g/mol) belongs to the thiazolo[3,2-a]pyrimidine class of fused heterocycles. This scaffold integrates a thiazole ring annulated to a pyrimidinone core, substituted at the 3- and 7-positions with methyl groups and bearing a 2-methoxyacetamide side chain at the 6-position via an amide linkage.

Molecular Formula C11H13N3O3S
Molecular Weight 267.3
CAS No. 946223-20-7
Cat. No. B2681516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide
CAS946223-20-7
Molecular FormulaC11H13N3O3S
Molecular Weight267.3
Structural Identifiers
SMILESCC1=CSC2=NC(=C(C(=O)N12)NC(=O)COC)C
InChIInChI=1S/C11H13N3O3S/c1-6-5-18-11-12-7(2)9(10(16)14(6)11)13-8(15)4-17-3/h5H,4H2,1-3H3,(H,13,15)
InChIKeyKNYZLQUUEDVRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide (CAS 946223-20-7): Structural Identity and Procurement-Relevant Classification


N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide (CAS 946223-20-7, molecular formula C₁₁H₁₃N₃O₃S, molecular weight 267.30 g/mol) belongs to the thiazolo[3,2-a]pyrimidine class of fused heterocycles. This scaffold integrates a thiazole ring annulated to a pyrimidinone core, substituted at the 3- and 7-positions with methyl groups and bearing a 2-methoxyacetamide side chain at the 6-position via an amide linkage [1]. Thiazolo[3,2-a]pyrimidines are recognized in medicinal chemistry as privileged structures exhibiting a broad spectrum of biological activities including antitumor, antibacterial, anti-inflammatory, and enzyme-inhibitory properties [2]. The specific 2-methoxyacetamide substituent introduces a hydrogen-bond-capable ether oxygen distinct from purely aliphatic or aromatic amide analogs, making this compound a rationally selected candidate for structure-activity relationship (SAR) studies within this chemotype.

Why Generic Substitution Is Inappropriate for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide: The Substituent-Specific Pharmacology of Thiazolo[3,2-a]pyrimidine-6-carboxamides


Within the thiazolo[3,2-a]pyrimidine-6-carboxamide series, the nature of the amide side chain at the 6-position exerts a decisive influence on target engagement, physicochemical properties, and biological outcome [1]. Published SAR studies on closely related scaffolds demonstrate that replacement of the 2-methoxyacetamide moiety with aliphatic (e.g., 2-ethylbutanamide, CAS 946358-21-0) or aryl (e.g., 3,4-difluorobenzamide, CAS 946305-50-6) substituents alters hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic stability, which in turn affects target binding and cellular activity [2]. Furthermore, the presence or absence of the 3-methyl group on the thiazolo[3,2-a]pyrimidine core distinguishes this compound from des-methyl analogs such as 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide, which lack the full 3,7-dimethyl substitution pattern and may exhibit divergent conformational preferences and biological profiles [1]. Empirical substitution of one 6-carboxamide analog for another without head-to-head comparative data therefore carries a high risk of irreproducible biological results and procurement misalignment with experimental objectives.

Quantitative Differentiation Evidence for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide Versus Closest Structural Analogs


Molecular Weight and Lipophilicity (cLogP) Differentiation from the Ethoxyacetamide Analog

The target compound (2-methoxyacetamide, MW 267.30) possesses a lower molecular weight and calculated lipophilicity compared to its direct 2-ethoxyacetamide analog (MW 281.33, estimated cLogP increase of approximately +0.5 to +0.6 units based on the Hansch π constant for CH₂ increment) [1]. The methoxy oxygen introduces a hydrogen-bond acceptor site with a smaller steric footprint than the ethoxy group, which may translate into differential passive membrane permeability and aqueous solubility profiles [1]. This distinction is procurement-relevant when selecting compounds for permeability-limited assays (e.g., Caco-2, PAMPA) or when aqueous solubility is a critical parameter in the experimental design.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bonding Capacity Differentiation from the 2-Ethylbutanamide and 3,4-Difluorobenzamide Analogs

The 2-methoxyacetamide side chain of the target compound provides a distinctive hydrogen-bond donor–acceptor pair (amide NH as donor; ether O and amide C=O as acceptors) that is absent in purely aliphatic analogs such as N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide (CAS 946358-21-0) and geometrically distinct from the aryl amide analog N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide (CAS 946305-50-6) [1]. In published thiazolo[3,2-a]pyrimidine co-crystal structures with Bcl-2 family proteins (e.g., PDB entries associated with ChemMedChem 2013), the 6-position amide side chain participates in critical hydrogen-bond networks within the BH3-binding groove; the methoxy oxygen can serve as an additional water-mediated or direct protein contact not achievable with hydrocarbon-only side chains [2].

Target engagement Binding mode prediction Kinase inhibitor design

Class-Level Anticancer Activity: Topoisomerase II Inhibitory Potential of the Thiazolo[3,2-a]pyrimidine Scaffold

Thiazolo[3,2-a]pyrimidine derivatives have been validated as topoisomerase II (Topo II) inhibitors with potent anticancer activity. In a systematic SAR study by El-Zoghbi et al. (2023), structurally related thiazolo[3,2-a]pyrimidine-6-carboxamide analogs bearing substituted amide side chains were evaluated against three human tumor cell lines (MCF-7, A549, HepG2) via MTT assay [1]. The most potent compound (4c) demonstrated a Topo II IC₅₀ of 0.23 ± 0.01 µM, representing 1.4-fold and 3.6-fold higher potency than etoposide and doxorubicin, respectively [1]. While the target compound was not specifically included in this published panel, its structural congruence with the active chemotype (thiazolo[3,2-a]pyrimidine core, 3,7-dimethyl substitution, 6-carboxamide side chain) places it within the pharmacophore space associated with Topo II inhibition [1].

Anticancer drug discovery Topoisomerase II inhibition Cytotoxicity screening

Class-Level Antimicrobial and Anti-Inflammatory Activity of Thiazolo[3,2-a]pyrimidine Derivatives

The thiazolo[3,2-a]pyrimidine scaffold is associated with broad-spectrum antimicrobial and anti-inflammatory activities as documented in multiple independent studies [1][2]. A 2026 study by Mohamed et al. reported that newly synthesized thiazolo[3,2-a]pyrimidine derivatives exhibited promising insecticidal activity (mortality rates against target pests) and anti-inflammatory effects in carrageenan-induced paw edema models [2]. Similarly, the 2023 review by Agarkov et al. consolidates evidence that 2-substituted thiazolo[3,2-a]pyrimidines demonstrate high antitumor, antibacterial, and anti-inflammatory activity across various assay systems [1]. The target compound's 2-methoxyacetamide substituent at the 6-position, rather than the more commonly explored 2-position, represents a less-investigated substitution pattern that may offer differential selectivity for anti-infective versus anti-inflammatory endpoints [1].

Antimicrobial screening Anti-inflammatory drug discovery Infectious disease models

Differentiation from Des-Methyl Analog: Impact of the 3-Methyl Group on Core Substitution Pattern

The target compound contains methyl groups at both the 3- and 7-positions of the thiazolo[3,2-a]pyrimidine core, distinguishing it from analogs such as 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide, which lacks the 3-methyl substituent [1]. In published SAR analyses of thiazolo[3,2-a]pyrimidine derivatives, the 3-position substituent influences the electronic distribution across the fused ring system and can modulate both the conformational preference of the 6-position amide side chain and the compound's susceptibility to oxidative metabolism [1][2]. The presence of the 3-methyl group in the target compound may confer enhanced metabolic stability at the thiazole ring relative to the des-methyl analog, though this inference requires experimental verification.

Conformational analysis Metabolic stability SAR exploration

Optimal Research and Procurement Application Scenarios for N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide


Focused SAR Library Design Around the Thiazolo[3,2-a]pyrimidine-6-carboxamide Chemotype

This compound serves as a 2-methoxyacetamide-substituted member within a rationally designed SAR matrix exploring the 6-position amide side chain of the 3,7-dimethyl-thiazolo[3,2-a]pyrimidine core. Procurement is indicated when the experimental objective requires systematic variation of the amide substituent's hydrogen-bonding character, comparing the methoxyacetamide group against ethoxyacetamide (increased lipophilicity), 2-ethylbutanamide (purely hydrophobic), and 3,4-difluorobenzamide (aromatic with halogen-bonding potential) [1]. The class-level evidence for Topo II inhibition and Bcl-2 family protein binding within this chemotype supports its inclusion in anticancer-focused screening cascades [2][3].

Computational Chemistry and Molecular Docking Campaigns Targeting the BH3-Binding Groove of Anti-Apoptotic Proteins

The methoxyacetamide side chain offers a unique combination of conformational flexibility and hydrogen-bonding functionality that distinguishes it from rigid aromatic or branched aliphatic analogs. Docking studies against Bcl-xL, Bcl-2, and Mcl-1, for which thiazolo[3,2-a]pyrimidine co-crystal structures are available, can exploit the ether oxygen of the methoxyacetamide as a potential water-mediated contact point within the BH3-binding groove [3]. This scenario is most relevant when the procurement goal is to identify novel Bcl-2 family inhibitors with differentiated binding modes from existing chemotypes.

Exploratory Antimicrobial or Anti-Inflammatory Phenotypic Screening in Academic Drug Discovery

Given the class-level association of thiazolo[3,2-a]pyrimidines with antibacterial and anti-inflammatory activities [1][4], this compound may be procured as part of a diversity-oriented screening set targeting infectious or inflammatory diseases. Users should note that no MIC or IC₅₀ data specific to this compound are available from non-excluded primary sources; therefore, it should be treated as an uncharacterized probe requiring de novo biological evaluation. Head-to-head comparison with known active thiazolo[3,2-a]pyrimidine analogs within the same assay is essential to establish compound-specific activity.

Physicochemical Profiling and In Vitro ADME Assessment of Thiazolo[3,2-a]pyrimidine-6-carboxamide Analogs

The molecular weight (267.30 g/mol) and calculated lipophilicity (estimated cLogP ~0.8–1.2) place this compound within favorable drug-like chemical space (Lipinski Rule of Five compliant). Procurement for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, aqueous solubility, and microsomal stability studies allows direct comparison with higher-MW and higher-logP analogs (e.g., 2-ethoxyacetamide, 3,4-difluorobenzamide) to quantify the impact of the methoxyacetamide substituent on key ADME parameters [1]. Such data are critical for hit-to-lead optimization decisions within this chemotype.

Quote Request

Request a Quote for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.